2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide

Description

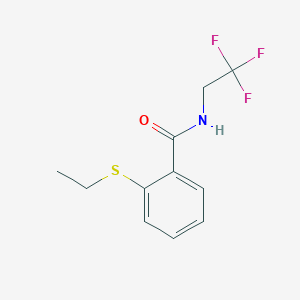

2-(Ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative characterized by an ethylsulfanyl group (-S-C₂H₅) at the 2-position of the benzene ring and a 2,2,2-trifluoroethylamine substituent linked via an amide bond. This compound belongs to a class of agrochemicals, particularly herbicides, where benzamide derivatives are known for their inhibitory effects on plant growth pathways.

Properties

IUPAC Name |

2-ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NOS/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYFXOMXQAMYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with o-aminophenols in the presence of elemental sulfur under metal-free conditions . This method allows for the efficient formation of the desired product through a one-pot synthesis approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide with structurally related benzamide derivatives from the evidence:

Key Observations:

Substituent Effects on Activity: The ethylsulfanyl group in the target compound differentiates it from analogues like diflufenican () and metsulfuron-methyl (), which rely on pyridine or sulfonylurea motifs for herbicidal activity. Sulfanyl groups are less common in herbicides but may modulate redox interactions or thiol-binding enzyme inhibition . The trifluoroethylamide group shares similarities with the trifluoromethylphenoxy group in diflufenican, suggesting enhanced resistance to hydrolysis compared to non-fluorinated amides .

The ethylsulfanyl group increases logP (lipophilicity) compared to polar sulfonylureas, which may enhance foliar absorption but reduce soil mobility .

Synthetic Pathways :

- The synthesis of benzamide derivatives often involves coupling benzoyl chlorides with amines. For example, the patent () describes preparing halogenated benzamides via similar methods, suggesting the target compound could be synthesized using 2-(ethylsulfanyl)benzoyl chloride and 2,2,2-trifluoroethylamine .

Research Gaps: No direct biological data for this compound are available in the provided evidence. Its presumed herbicidal activity is inferred from structural parallels to registered compounds like diflufenican and sulfentrazone ().

Biological Activity

2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and cytotoxic effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an ethylsulfanyl group and a trifluoroethyl substituent. Its unique chemical properties may contribute to its biological activities.

Biological Activity Overview

Recent studies have evaluated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound.

Antibacterial Activity

Research has shown that certain benzamide derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against various Gram-positive bacteria while showing limited activity against Gram-negative strains. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in the table below:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | B. subtilis 618 | 0.008 |

| Compound B | B. subtilis BS01 | 0.016 |

| Compound C | S. aureus | 0.031 |

| Compound D | E. coli | >1000 |

These findings suggest that this compound could potentially share similar antibacterial properties.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of related compounds using Vero cells (African green monkey kidney cells). The results indicate that many benzamide derivatives, including those structurally similar to this compound, exhibit low cytotoxicity with CC50 values greater than 20 μg/mL, indicating a favorable safety margin for further development.

The mechanisms underlying the biological activities of benzamides often involve interactions with bacterial proteins and cellular pathways:

- Inhibition of FtsZ Polymerization : Some studies have shown that benzamide derivatives can inhibit FtsZ protein polymerization, which is crucial for bacterial cell division. This mechanism could be relevant for the antibacterial activity of this compound.

- GTPase Activity Inhibition : Compounds that inhibit GTPase activity in bacterial systems may prevent proper cell division and survival under stress conditions.

Case Studies and Research Findings

- Study on Antibacterial Effects : A study evaluated various benzamides against resistant strains of bacteria. The results indicated that certain derivatives maintained efficacy against strains that had developed resistance to conventional antibiotics.

- Cytotoxicity Assessment : Research involving Vero cells demonstrated that several benzamide compounds exhibited minimal cytotoxic effects at therapeutic concentrations, supporting their potential as safe therapeutic agents .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated promising stability profiles in human liver microsomes for related compounds, suggesting that modifications such as those seen in this compound could enhance bioavailability and reduce clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.